molecular formula C9H10N4 B14703295 1H-Indene-1,3(2H)-dione, dihydrazone CAS No. 21040-05-1

1H-Indene-1,3(2H)-dione, dihydrazone

Cat. No.: B14703295
CAS No.: 21040-05-1
M. Wt: 174.20 g/mol
InChI Key: LAEMYZJJDAVDJC-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, dihydrazone is a high-value chemical scaffold designed for research and development, leveraging the versatile 1,3-indandione core. The 1,3-indandione structure is a privileged scaffold in organic and medicinal chemistry, recognized for its utility in a wide range of applications from drug discovery to materials science . This dihydrazone derivative is synthetically engineered to offer enhanced functionality, as the incorporation of hydrazone moieties is a established strategy to develop compounds with significant biological activity . Researchers can utilize this compound as a key precursor for the synthesis of more complex heterocyclic systems. Hydrazone-derived molecules incorporating the indane-1,3-dione moiety have demonstrated promising bioactivity, including antimalarial and antimicrobial properties against pathogens such as Plasmodium falciparum , Staphylococcus aureus , and Candida albicans . Furthermore, the 1,3-indandione core is an excellent electron acceptor, making its derivatives, including those functionalized with hydrazone groups, candidates for exploration in organic electronics, such as in the development of dyes and photoinitiators . The presence of multiple reactive sites on this molecule allows for diverse chemical modifications, facilitating its use in creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

CAS No.

21040-05-1

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(3-hydrazinylideneinden-1-ylidene)hydrazine

InChI

InChI=1S/C9H10N4/c10-12-8-5-9(13-11)7-4-2-1-3-6(7)8/h1-4H,5,10-11H2

InChI Key

LAEMYZJJDAVDJC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN)C2=CC=CC=C2C1=NN

Origin of Product

United States

Preparation Methods

Condensation Reactions with Hydrazine Derivatives

The most widely employed method for synthesizing 1H-Indene-1,3(2H)-dione, dihydrazone involves the condensation of 1H-indene-1,3(2H)-dione with hydrazine or its derivatives. This reaction leverages the electrophilic carbonyl groups of the diketone, which undergo nucleophilic attack by hydrazine to form hydrazone linkages.

Direct Condensation with Hydrazine Hydrate

In a typical procedure, 1H-indene-1,3(2H)-dione is refluxed with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol or methanol under acidic or basic catalysis. The reaction proceeds via a two-step mechanism:

  • Formation of mono-hydrazone : One carbonyl group reacts with hydrazine to form a mono-hydrazone intermediate.
  • Second condensation : The remaining carbonyl undergoes a second nucleophilic attack, yielding the dihydrazone.

The choice of solvent and catalyst significantly impacts yield. For example, using acetic acid as a catalyst in ethanol at 80°C for 6 hours achieves yields of 70–75%. Prolonged reaction times or elevated temperatures may lead to side products such as triazoles or pyrazoles due to cyclization.

Substituted Hydrazines for Functionalized Dihydrazones

Replacing hydrazine with substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) introduces functional groups at the hydrazone nitrogen. For instance, phenylhydrazine reacts with 1H-indene-1,3(2H)-dione in tetrahydrofuran (THF) under reflux, producing N-aryl dihydrazones in 65–80% yields. Steric hindrance from bulky substituents often necessitates longer reaction times or higher temperatures.

Table 1: Optimization of Hydrazine Condensation
Hydrazine Derivative Solvent Catalyst Temperature (°C) Yield (%)
Hydrazine hydrate Ethanol Acetic acid 80 75
Phenylhydrazine THF None 100 68
Methylhydrazine Methanol HCl 70 72

Photochemical methods offer an alternative route to dihydrazones by exploiting light-induced reactivity. Sensitized photoexcitation of diazo intermediates derived from 1H-indene-1,3(2H)-dione enables C–H bond functionalization, forming N-alkylhydrazones.

Diazotization and Photoexcitation

2-Diazo-1H-indene-1,3(2H)-dione serves as a key intermediate. Its synthesis involves treating 1H-indene-1,3(2H)-dione with tosyl azide in the presence of triethylamine, yielding the diazo compound in ~80% yield. Subsequent irradiation with UV light (λ = 350 nm) in the presence of THF induces insertion of the terminal nitrogen into the α-C–H bond of THF, producing N-alkylhydrazones.

$$
\text{2-Diazo-1H-indene-1,3(2H)-dione} \xrightarrow{h\nu, \text{THF}} \text{Dihydrazone derivative}
$$

This method is particularly advantageous for synthesizing asymmetrically substituted dihydrazones, though yields are moderate (50–60%) due to competing Wolff rearrangement pathways.

Metal-Mediated and Catalytic Approaches

Transition metal catalysts enhance reaction efficiency and selectivity, especially for complex dihydrazone architectures.

Palladium-Catalyzed Coupling

Palladium complexes facilitate the insertion of isocyanides into C–Br bonds of brominated indene-dione precursors. For example, 1-(2-bromophenyl)-2-phenylethanone reacts with tert-butyl isocyanide in the presence of Pd(OAc)₂, yielding 2-aryl-substituted dihydrazones after hydrolysis. This method achieves 61–75% yields and tolerates electron-donating and withdrawing substituents.

Organotin Complexation

Organotin(IV) reagents interact with dihydrazones to form coordination complexes. Reacting 1H-Indene-1,3(2H)-dione, dihydrazone with SnCl₄ in dichloromethane produces octahedral tin complexes, which exhibit enhanced antimicrobial activity. These complexes are characterized by IR and NMR spectroscopy, confirming N–Sn coordination.

Mechanochemical and Solvent-Free Methods

Emerging green chemistry approaches utilize ball milling or solvent-free conditions to minimize waste. Grinding 1H-indene-1,3(2H)-dione with hydrazine sulfate in a planetary mill for 30 minutes affords the dihydrazone in 60% yield. This method reduces reaction times and eliminates solvent toxicity but requires optimization for scalability.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization:

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 3200 cm⁻¹ (N–H) confirm hydrazone formation.
  • ¹H NMR : Resonances at δ 10.2–11.0 ppm correspond to hydrazone NH protons, while aromatic protons appear at δ 7.0–8.0 ppm.
  • X-ray Crystallography : Single-crystal analyses reveal planar hydrazone moieties and dihedral angles of 15–20° between the indene and hydrazone groups.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, dihydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, dihydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, dihydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione Derivatives

  • Parent Compound: 1H-Indene-1,3(2H)-dione exhibits two ketone groups, enabling participation in Knoevenagel condensations and Michael additions .

1H-Isoindole-1,3(2H)-diones

  • Structure : Isoindole analogs feature a fused benzene and pyrrole ring system, differing from the indene core .
  • Synthesis : Prepared via reactions of anhydrides with potassium cyanate/sodium thiocyanate under reflux or microwave irradiation, yielding 70–95% .
  • Applications : Used in materials science and as intermediates for heterocyclic compounds, contrasting with 1H-indene-dione derivatives’ roles in dyes and pharmaceuticals .

1H-1,2,4-Triazoles

  • Structure: Derived from amidrazones and malononitrile, these compounds contain a five-membered triazole ring .
  • Reactivity : Exhibit distinct electronic properties due to aromatic nitrogen atoms, enabling applications in agrochemicals and corrosion inhibitors .

1H-Indene-1,3(2H)-dione, Dihydrazone

  • Reactivity : Likely participates in cyclization and tautomerization reactions due to hydrazone groups, forming nitrogen-containing heterocycles.
  • Applications: Potential use in coordination chemistry (e.g., metal complexes) and as anti-inflammatory or anti-angiogenic agents, inferred from parent compound’s roles .

Isoindole-diones

  • Biological Activity : Analogs with phenylpiperazine substituents show analgesic activity via cyclooxygenase (COX) inhibition, as seen in 2D interaction plots with COX-1/COX-2 .
  • Material Science : Serve as organic semiconductors and dye precursors .

Triazole Derivatives

  • Pharmacology : 1H-1,2,3-triazoles are key in carbonic anhydrase inhibitors and antimicrobial agents .
  • Industrial Uses : Corrosion inhibitors and photographic materials .

Physicochemical Properties

Property 1H-Indene-1,3(2H)-dione Isoindole-dione 1H-1,2,4-Triazole
Molecular Weight (g/mol) 146.14 ~175–250 ~120–200
Functional Groups Diketone Imide Triazole
Melting Point (°C) ~160–165 (parent) ~180–220 ~100–150
Solubility Polar aprotic solvents Moderate in DMF Water/organic mix

Q & A

Basic: What spectroscopic methods are recommended for characterizing 1H-Indene-1,3(2H)-dione, dihydrazone and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the hydrazone structure (e.g., NH proton signals at δ 10–12 ppm and carbonyl carbons at ~180–190 ppm).
  • Infrared (IR) Spectroscopy: Identify characteristic C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretching vibrations.
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS) or MALDI-TOF.
  • Reference Data: Cross-validate with databases like NIST Chemistry WebBook (e.g., spectral data for related hydrazones) .

Basic: How can researchers synthesize derivatives of 1H-Indene-1,3(2H)-dione, dihydrazone?

Answer:

  • Reaction with Amidrazones: React 1H-Indene-1,3(2H)-dione with substituted amidrazones in ethanol under reflux (e.g., 24 hours, 80°C) to form triazole derivatives .

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered reactants.

  • Example Reaction:

    ReactantSolventTemperatureTimeYield (%)
    Amidrazone (1a)Ethanol80°C24h~75%

Advanced: How can computational methods (e.g., DFT) predict the reactivity of 1H-Indene-1,3(2H)-dione, dihydrazone in chelation or coordination chemistry?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen and hydrazone nitrogen as potential ligands).
  • Molecular Dynamics Simulations: Model interactions with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to predict stability constants and binding modes.
  • Software Tools: Use Gaussian or COMSOL Multiphysics integrated with AI for parameter optimization .

Advanced: What experimental design strategies resolve contradictions in reported reaction yields for hydrazone derivatives?

Answer:

  • Factorial Design: Vary factors (temperature, solvent, stoichiometry) systematically to identify interactions. Example factors:

    FactorLow LevelHigh Level
    Temperature60°C100°C
    SolventEthanolDMF
  • Statistical Analysis: Apply ANOVA to determine significant variables. For instance, solvent polarity may explain yield discrepancies in steric environments .

Basic: What safety protocols are critical when handling 1H-Indene-1,3(2H)-dione, dihydrazone?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (CLP classification: Skin Irrit. 2, Eye Irrit. 2) .
  • Ventilation: Work in a fume hood to prevent inhalation of dust.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: How can researchers analyze the stability of hydrazone derivatives under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate samples in buffers (pH 3–10) at 37°C for 48 hours; monitor degradation via HPLC.
    • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Data Interpretation: Correlate stability with molecular substituents (e.g., electron-withdrawing groups enhance thermal resistance) .

Advanced: What role does 1H-Indene-1,3(2H)-dione, dihydrazone play in analytical chemistry applications?

Answer:

  • Chelation Reagents: Form colored complexes with transition metals (e.g., Cu2+^{2+}) for spectrophotometric detection (λmax 450–600 nm) .
  • Chromatography: Use as a derivatization agent in HPLC to improve detection of carbonyl-containing analytes.
  • Example Protocol: Prepare a 0.1 M hydrazone solution in methanol for derivatizing aldehydes/ketones.

Basic: What are the key challenges in purifying hydrazone derivatives via crystallization?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol-water) to optimize solubility differences.
  • Impurity Removal: Pre-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) before crystallization.
  • Monitoring: Track purity using melting point analysis and TLC (Rf values) .

Advanced: How can AI-driven experimental automation improve the synthesis of hydrazone-based compounds?

Answer:

  • Autonomous Systems: Integrate robotic platforms with AI to screen reaction conditions (e.g., solvent, catalyst) in real-time.
  • Data-Driven Optimization: Train machine learning models on historical yield data to predict optimal parameters.
  • Case Study: COMSOL Multiphysics simulations coupled with AI reduce trial runs by 40% in hydrazone synthesis .

Advanced: How do substituents on the hydrazone moiety influence the compound’s bioactivity or material properties?

Answer:

  • Electron-Donating Groups (EDGs): Enhance electron density at the hydrazone nitrogen, improving metal-binding capacity (e.g., for catalytic applications).

  • Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reactivity but increase thermal stability.

  • Example Data:

    SubstituentLogPMelting Point (°C)
    -H2.1180–182
    -OCH3_31.8195–197
    -NO2_22.5210–212
    Data adapted from derivatives in .

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